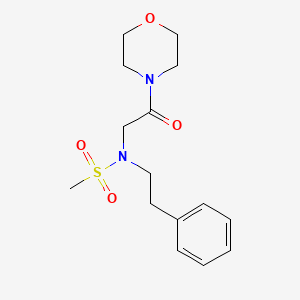
4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide, also known as L-765,314, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of tetrazole-based compounds, which have been shown to have a wide range of biological activities.
作用机制
The mechanism of action of 4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves its binding to the angiotensin II type 1 receptor. This receptor is responsible for the vasoconstrictive effects of angiotensin II, which leads to an increase in blood pressure. By blocking this receptor, 4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide can reduce blood pressure and improve cardiovascular function. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects through its modulation of various signaling pathways.
Biochemical and Physiological Effects:
In addition to its effects on blood pressure and inflammation, 4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been shown to have a variety of other biochemical and physiological effects. For example, studies have shown that this compound can reduce oxidative stress and improve mitochondrial function in cells. Additionally, it has been shown to have anti-apoptotic effects, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of using 4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide in lab experiments is its potent and selective activity against the angiotensin II type 1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several potential future directions for the study of 4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the molecular mechanisms underlying its anti-inflammatory and neuroprotective effects. Finally, there is potential for the development of new compounds based on the structure of 4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide with improved solubility and pharmacokinetic properties.
合成方法
The synthesis of 4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide can be achieved through several methods. One of the most common methods involves the reaction of 4-isopropylbenzoic acid with thionyl chloride to produce 4-isopropylbenzoyl chloride. The resulting compound is then reacted with sodium azide to form 4-isopropyl-N-azido-benzamide. Finally, the azide group is reduced with triphenylphosphine and copper iodide to yield 4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide.
科学研究应用
4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been studied for its potential therapeutic applications in various diseases. One of the most promising applications is in the treatment of hypertension. Studies have shown that this compound is a potent and selective antagonist of the angiotensin II type 1 receptor, which plays a key role in the regulation of blood pressure. Additionally, 4-isopropyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
4-propan-2-yl-N-(2-propyltetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-4-9-19-17-14(16-18-19)15-13(20)12-7-5-11(6-8-12)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRYQHIGFDQUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5738462.png)
![7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5738470.png)

![2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5738474.png)
![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5738481.png)
![N'-(tert-butyl)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5738483.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5738484.png)





![{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide](/img/structure/B5738520.png)